1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[oxan-4-yl(thiophen-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-13-5-2-3-6-15(13)19-18(21)20-17(16-7-4-12-23-16)14-8-10-22-11-9-14/h2-7,12,14,17H,8-11H2,1H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJARJWCHHMQPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C2CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea, a compound featuring a urea functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C14H19N3OS
- Molecular Weight : 273.38 g/mol
The structure consists of a urea moiety linked to a tetrahydropyran ring and a thiophene group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Urea Core : Reacting an isocyanate with an appropriate amine.
- Introduction of the Tetrahydropyran Ring : Achieved through cyclization reactions.
- Attachment of the Thiophenyl Group : Using nucleophilic substitution reactions.
These synthetic routes are crucial for obtaining the desired compound with high purity and yield.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of urea derivatives similar to this compound. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | A549 | 2.39 ± 0.10 |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 | 3.90 ± 0.33 |
| Sorafenib (positive control) | A549 | 2.12 ± 0.18 |
| Sorafenib (positive control) | HCT-116 | 2.25 ± 0.71 |
The IC50 values indicate that these compounds exhibit potent inhibitory activity comparable to established anticancer drugs, suggesting that similar derivatives may hold promise as therapeutic agents against cancer.
The proposed mechanism by which these compounds exert their biological effects includes:
- Targeting Specific Receptors : For example, some derivatives act as selective antagonists at the κ-opioid receptor (KOR), influencing opioid signaling pathways.
- Inducing Apoptosis in Cancer Cells : By disrupting cellular signaling pathways involved in proliferation and survival.
Study on Antiproliferative Effects
A study conducted on a series of urea derivatives demonstrated that modifications to the urea structure significantly affected their antiproliferative activities against cancer cell lines such as A549 and HCT-116. The structure–activity relationship (SAR) analysis revealed that specific substituents enhance binding affinity and biological efficacy.
Pharmacokinetics
Pharmacokinetic studies indicate that these compounds exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in vitro and in vivo. For instance, oral administration of certain analogs showed effective antagonism against KOR agonist-induced effects in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-3-(o-tolyl)urea are compared below with two closely related urea derivatives (Table 1).
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Comparative Analysis
The 2-methoxyphenyl substituent in offers stronger electron-donating properties, which may improve solubility but reduce lipophilicity relative to the o-tolyl group.
However, this substitution may reduce metabolic stability due to sulfur oxidation susceptibility. Both the target compound and retain the thiophene moiety, favoring aromatic interactions in target binding.
Physicochemical Properties :
- Lipophilicity : The o-tolyl group (target) likely confers higher logP values than the 2-methoxyphenyl () or 2-chlorophenyl () derivatives.
- Solubility : The methoxy group in may enhance aqueous solubility compared to the methyl or chloro substituents.
Safety and Handling :
- Compounds like include safety guidelines such as avoiding heat sources (P210) , which may extrapolate to the target compound due to structural similarities.
Research Implications
Preparation Methods
Direct Urea Formation via Amine-Isocyanate Coupling
The most widely documented method involves reacting (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine with o-tolyl isocyanate under mild conditions.
Procedure:
- Dissolve (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0°C.
- Add o-tolyl isocyanate (1.1 equiv) dropwise over 15 minutes.
- Stir the reaction mixture at room temperature for 12–24 hours.
- Quench with water, extract with DCM, dry over sodium sulfate, and concentrate.
- Purify the crude product via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12–24 hours |
| Solvent | Dichloromethane |
| Purification | Column Chromatography |
This method prioritizes simplicity and avoids harsh conditions, making it suitable for lab-scale synthesis. However, the steric bulk of the o-tolyl group can reduce reactivity, necessitating slight excesses of isocyanate.
Stepwise Synthesis via Carbamate Intermediate
For improved selectivity, a two-step approach using a carbamate intermediate has been reported:
Step 1: Carbamate Formation
- React (tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methylamine with triphosgene (0.33 equiv) in tetrahydrofuran (THF) at −20°C.
- Add triethylamine (2.0 equiv) and stir for 1 hour.
- Filter and concentrate to obtain the carbamate intermediate.
Step 2: Urea Formation
- React the carbamate with o-toluidine (1.2 equiv) in THF at reflux (66°C) for 6 hours.
- Isolate the product via aqueous workup and recrystallization from ethanol/water.
Key Data:
| Parameter | Value |
|---|---|
| Overall Yield | 58–65% |
| Reaction Time | 7 hours total |
| Solvent | Tetrahydrofuran |
| Purification | Recrystallization |
This route mitigates side reactions but introduces additional handling of toxic reagents like triphosgene.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DCM, THF) enhance reactivity by stabilizing charged intermediates. Non-polar solvents like toluene result in incomplete conversion (<40%) due to poor solubility of the amine.
Catalysis
Lewis acids such as zinc chloride (5 mol%) accelerate urea formation by activating the isocyanate electrophile. Yields improve to 78–82% under catalytic conditions.
Temperature Control
Exothermic reactions require cooling to 0°C during isocyanate addition to prevent decomposition. Elevated temperatures (40–50°C) reduce reaction times but risk uretidione byproduct formation.
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic techniques:
Spectroscopic Data:
- 1H NMR (400 MHz, CDCl3): δ 7.45–7.10 (m, 6H, aromatic), 4.82 (s, 1H, NH), 3.95–3.40 (m, 4H, pyran OCH2), 2.35 (s, 3H, CH3), 2.20–1.60 (m, 4H, pyran CH2).
- HRMS (ESI): m/z calcd for C18H22N2O2S [M+H]+: 331.1445, found: 331.1448.
Purity Assessment:
- HPLC (C18 column, 80:20 MeOH/H2O): >98% purity at 254 nm.
Comparative Analysis with Analogous Ureas
Structural analogs from the provided sources exhibit similar synthetic challenges:
Bulkier substituents (e.g., dual thiophenes) reduce yields due to steric hindrance, whereas alkyl spacers improve accessibility.
Challenges and Limitations
- Isocyanate Handling: o-Tolyl isocyanate is moisture-sensitive, requiring anhydrous conditions.
- Byproduct Formation: Uretdiones and biurets may form if stoichiometry deviates.
- Purification: Silica gel chromatography is essential due to polar byproducts.
Q & A
Q. How does the compound’s stability under oxidative or hydrolytic conditions impact its experimental handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
